Lipophilicity (LogP) Comparison: Target vs. 2-Methyl and Des-Ethyl Benzimidazole Analogs
The target compound (free base) exhibits a measured/calculated LogP of 1.84 , which falls within the optimal range (1–3) for oral bioavailability and membrane permeability according to Lipinski guidelines. In contrast, the direct 2-methyl analog (2-methyl-1H-benzimidazol-5-amine) has a reported LogP ranging from 0.29 to 1.28 depending on the measurement method [1], representing a 0.56–1.55 log unit reduction in lipophilicity. The des-2-ethyl analog (1-methyl-1H-benzimidazol-5-amine) has an even lower LogP of 0.16–0.80 [2], a difference of >1.0 log unit. This difference corresponds to an approximately 3.6- to 35-fold difference in octanol-water partition coefficient, which has significant implications for passive membrane permeability, non-specific protein binding, and in vivo distribution volume.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.84 (Hit2Lead, free base) |
| Comparator Or Baseline | 2-Methyl-1H-benzimidazol-5-amine: LogP = 0.29–1.28 [1]; 1-Methyl-1H-benzimidazol-5-amine: LogP = 0.16–0.80 [2] |
| Quantified Difference | ΔLogP = +0.56 to +1.68 (target more lipophilic) |
| Conditions | Computed/experimental LogP values from vendor and database sources |
Why This Matters
A LogP difference of >0.5 log units translates to a >3-fold difference in membrane partitioning, directly influencing cell-based assay permeability and oral absorption potential in lead optimization.
- [1] Chembase.cn, 2-methyl-1H-benzimidazol-5-amine hydrochloride, LogP = 1.282. Chemsrc.com, CAS 29043-48-9, LogP = 0.29. Kuujia.com, CAS 29043-48-9, LogP = 2.03470. View Source
- [2] ChemSpider (PharmaSea), 1-Methyl-1H-benzimidazol-5-amine, ACD/LogP = 0.16. Molbase.cn, 1-Methylbenzoimidazol-5-amine, LogP = 1.7367. View Source
